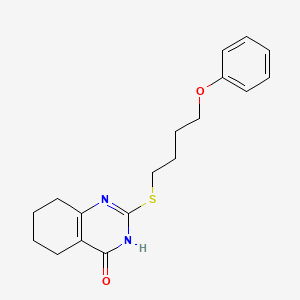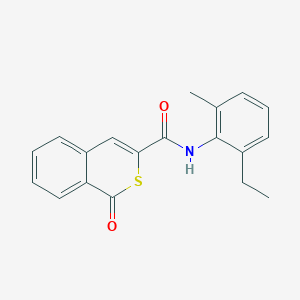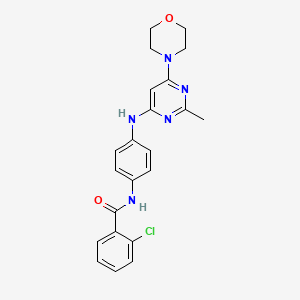![molecular formula C20H21N3O2 B14981144 1-[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]-3-phenyl-1-propan-2-ylurea](/img/structure/B14981144.png)
1-[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]-3-phenyl-1-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a phenyl group, and a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Urea Linkage: The urea linkage is introduced by reacting the quinoline derivative with isocyanates or carbamates under controlled conditions.
Final Assembly: The final compound is assembled by coupling the quinoline-urea intermediate with a phenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenated quinoline derivatives, nucleophiles such as amines or thiols; reactions often carried out in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-OXO-1,2-DIHYDROQUINOLIN-3-YL Derivatives: These compounds share the quinoline core structure and exhibit similar chemical reactivity.
Phenyl Urea Derivatives: Compounds with a phenyl urea linkage that show comparable biological activities.
Uniqueness
3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-1-PHENYL-3-(PROPAN-2-YL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C20H21N3O2 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-[(2-oxo-1H-quinolin-4-yl)methyl]-3-phenyl-1-propan-2-ylurea |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)23(20(25)21-16-8-4-3-5-9-16)13-15-12-19(24)22-18-11-7-6-10-17(15)18/h3-12,14H,13H2,1-2H3,(H,21,25)(H,22,24) |
Clave InChI |
BEQKLQAXKKJRHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC(=O)NC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-tert-butyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B14981094.png)
![2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14981103.png)
![3-[5-Hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-YL)-1H-pyrazol-4-YL]-1-(pyrrolidin-1-YL)propan-1-one](/img/structure/B14981108.png)
![N-(4-Acetylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide](/img/structure/B14981115.png)
![5-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14981123.png)
![1-(4-ethoxyphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14981126.png)

![N-(8-ethoxyquinolin-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14981137.png)

![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981142.png)
![5-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14981160.png)
